Cas no 10491-31-3 (Phenol,4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1))
10491-31-3 structure
Product Name:Phenol,4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1)
Numero CAS:10491-31-3
MF:C20H26NaO4P
MW:384.381577968597
CID:170889
PubChem ID:23670856
Update Time:2025-04-19
Phenol,4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1)
- MARK NA-10
- Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt
- Phenol, p-tert-butyl-, hydrogen phosphate, sodium salt
- Sodium bis(4-tert-butyl phenyl)phosphate
- Sodium bis(p-tert-butylphenyl) phosphate
- Sodium di(p-t-butylphenyl) phosphate
- Bis-(4-tert-butylphenyl)-phosphoric acid sodium salt
- Phosphoric acid O,O-bis(4-tert-butylphenyl)O-sodium salt
- UNII-78P250F662
- 10491-31-3
- Q27266682
- SCHEMBL402058
- DTXSID7065097
- NS00087269
- Sodium di(p-tert-butylphenyl)phosphate
- EINECS 234-016-6
- 78P250F662
- sodium;bis(4-tert-butylphenyl) phosphate
- Phenol, 4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1)
- ADK STAB NA 10UF
- Sodium di(p-t-butylphenyl)phosphate
- Phosphoric acid bis(p-tert-butylphenyl)=sodium ester salt
- Phosphoric acid bis(4-tert-butylphenyl) =odiumsdium ester salt
-
- Inchi: 1S/C20H27O4P.Na/c1-19(2,3)15-7-11-17(12-8-15)23-25(21,22)24-18-13-9-16(10-14-18)20(4,5)6;/h7-14H,1-6H3,(H,21,22);/q;+1/p-1
- Chiave InChI: SNAQARSCIHDMGI-UHFFFAOYSA-M
- Sorrisi: P(=O)([O-])(OC1C=CC(=CC=1)C(C)(C)C)OC1C=CC(=CC=1)C(C)(C)C.[Na+]
Proprietà calcolate
- Massa esatta: 384.14678
- Massa monoisotopica: 384.14664059g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 6
- Complessità: 427
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58.6Ų
Proprietà sperimentali
- PSA: 58.59
Phenol,4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1) Letteratura correlata
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
10491-31-3 (Phenol,4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1)) Prodotti correlati
- 5945-33-5(Bisphenol A Bis(diphenyl phosphate))
- 26967-76-0(Tri(4-isopropylphenyl)phosphate)
- 115-87-7(Phenyl Di-p-tert-butylphenyl Phosphate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso